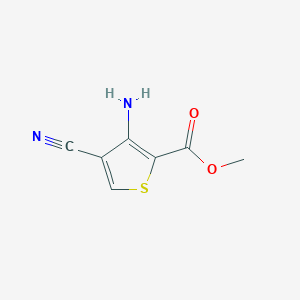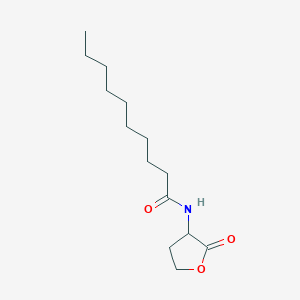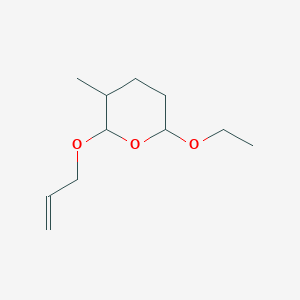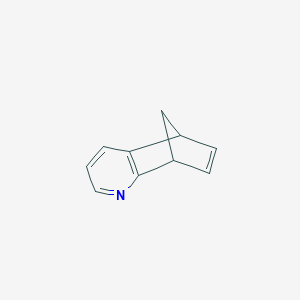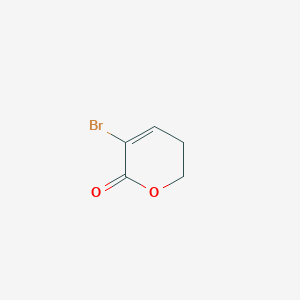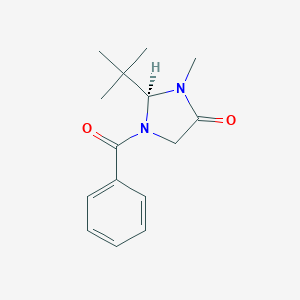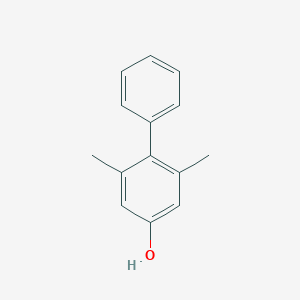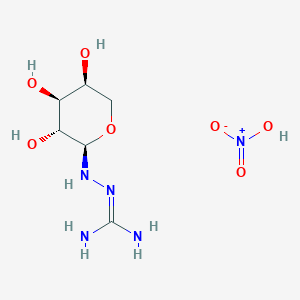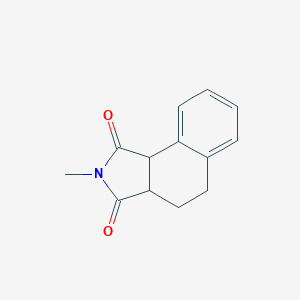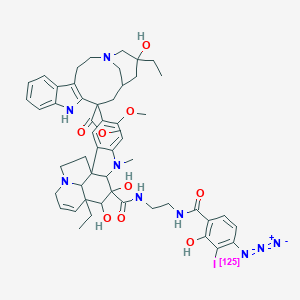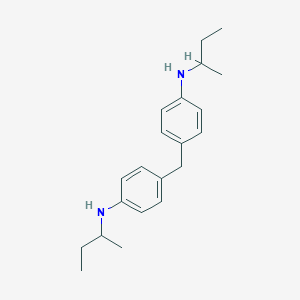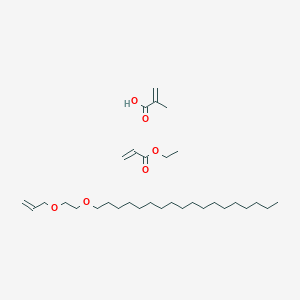
1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds that have garnered significant attention in the scientific community due to their potential applications in various fields.
Mechanism Of Action
The mechanism of action of these compounds varies depending on their application. As surfactants, they reduce the surface tension of liquids, allowing them to mix more easily. In drug delivery systems, they can improve the solubility of drugs, allowing them to be more easily absorbed by the body. In polymerization reactions, they can act as reactive monomers, leading to the formation of polymers with unique properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of these compounds are still being studied. However, some studies have suggested that they may have anti-inflammatory and antioxidant properties. Additionally, they have been shown to have low toxicity, making them potentially useful in various biomedical applications.
Advantages And Limitations For Lab Experiments
One advantage of these compounds is their versatility, as they can be used in a variety of applications. They also have low toxicity, making them safer to handle than some other chemicals. However, their complex synthesis methods and high cost may limit their use in certain lab experiments.
Future Directions
There are several future directions for research involving these compounds. One potential area of study is their use in biomedical applications, such as drug delivery systems or as anti-inflammatory agents. Additionally, further research could investigate their use in polymerization reactions, as well as their potential as surfactants and emulsifiers. Finally, studies could focus on developing more efficient and cost-effective synthesis methods for these compounds.
Conclusion:
In conclusion, 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid are chemical compounds with a wide range of potential applications in various fields. Their synthesis methods are complex, but they have low toxicity and are versatile in their uses. Further research is needed to fully understand their mechanisms of action and potential applications, but they hold promise for future scientific research.
Synthesis Methods
The synthesis of 1-(2-Allyloxyethoxy)octadecane, ethyl prop-2-enoate, and 2-methylprop-2-enoic acid involves complex chemical reactions. However, the most commonly used method involves the reaction of the corresponding alcohols with acid chlorides or anhydrides in the presence of a catalyst. The resulting products are then purified through various methods, such as distillation or chromatography.
Scientific Research Applications
These compounds have various scientific research applications, including their use as surfactants, emulsifiers, and dispersants. They have also been studied for their potential use in drug delivery systems, as they can improve the solubility and bioavailability of certain drugs. Additionally, these compounds have been investigated for their use in polymerization reactions, as they can act as reactive monomers.
properties
CAS RN |
109292-17-3 |
|---|---|
Product Name |
1-(2-Allyloxyethoxy)octadecane; ethyl prop-2-enoate; 2-methylprop-2-enoic acid |
Molecular Formula |
C32H60O6 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-methylprop-2-enoic acid;1-(2-prop-2-enoxyethoxy)octadecane |
InChI |
InChI=1S/C23H46O2.C5H8O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-22-24-20-4-2;1-3-5(6)7-4-2;1-3(2)4(5)6/h4H,2-3,5-23H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
HLVRJBRPDSSDRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCC=C.CCOC(=O)C=C.CC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



